molecular formula C5F10O3S B12062218 Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride

Cat. No.: B12062218
M. Wt: 330.10 g/mol
InChI Key: NUADMSFQLMGZCG-UHFFFAOYSA-N
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Description

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride is a specialized perfluorinated building block of significant interest in advanced materials research, particularly in the development of high-performance ionomers . A key research application involves its use as a precursor for novel monomers, such as 5-fluorosulfonylperfluoropentyl vinyl ether, which are critical for synthesizing next-generation perfluorosulfonic acid proton exchange membranes . These membranes are essential components in hydrogen fuel cells, where they facilitate proton transport. The molecular structure of this compound, featuring both a sulfonyl fluoride and an acid fluoride group, makes it a versatile intermediate for constructing complex fluorinated polymer chains. Research indicates that ionomers derived from related medium-chain fluorosulfonyl monomers can yield membranes with favorable properties for efficient fuel cell operation, including the potential for operation at higher temperatures and lower humidity . The synthesis of this compound and its derivatives often involves multi-step pathways starting from commercially available fluoroolefins, such as via the thermally-induced addition of perfluoroallyl iodide to tetrafluoroethylene . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5F10O3S

Molecular Weight

330.10 g/mol

IUPAC Name

2,3,3,4,4,5,5,5-octafluoro-2-fluorosulfonylpentanoyl fluoride

InChI

InChI=1S/C5F10O3S/c6-1(16)2(7,19(15,17)18)3(8,9)4(10,11)5(12,13)14

InChI Key

NUADMSFQLMGZCG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride typically involves the introduction of a fluorosulfonyl group into a perfluorinated carbon chain. One common method is the direct fluorosulfonylation of perfluorinated precursors using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure the efficient incorporation of the fluorosulfonyl group into the perfluorinated carbon chain .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl (-SO₂F) and acyl fluoride (-COF) groups in C₅F₁₀O₃S exhibit distinct reactivity toward nucleophiles. While direct experimental data for this compound is limited, analogous reactions of structurally similar perfluorinated sulfonyl fluorides and acyl fluorides provide reliable mechanistic insights:

  • Reactivity of the Fluorosulfonyl Group :
    The -SO₂F group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, perfluorooctanesulfonyl fluoride reacts with primary amines to form sulfonamides (C₈F₁₇SO₂NHR) under mild conditions . By analogy, C₅F₁₀O₃S is expected to yield derivatives like C₅F₁₀O₃S-NHR via similar pathways.

  • Acyl Fluoride Reactivity :
    The -COF group readily hydrolyzes in aqueous media to form carboxylic acids (C₅F₁₀O₃H) . In nonpolar solvents, it reacts with nucleophiles such as Grignard reagents or organolithium compounds to form ketones or esters.

Electrochemical and Ionic Liquid Interactions

Studies on nonaqueous ionic systems highlight the potential of fluorinated sulfonyl fluorides in electrochemical applications. For instance:

  • Redox Behavior :
    Riboflavin-based electrodes in ionic liquids demonstrate pH-dependent redox activity without water . This suggests C₅F₁₀O₃S could serve as a proton-active component in ionic liquid electrolytes for battery systems, though direct evidence requires further study.

  • Desulfurization Systems :
    Iron-based ionic liquids (e.g., Fe(III)-IL/DMF) effectively remove hydrogen sulfide via redox reactions . The fluorosulfonyl group in C₅F₁₀O₃S may participate in analogous desulfurization mechanisms.

Reaction with Metal Fluorides

Perfluorooxaziridines and related compounds react with CsF to form alkoxy imines or acyl fluorides . While C₅F₁₀O₃S has not been explicitly tested, its structural similarity to perfluorooxaziridines implies potential reactivity:

Reaction ConditionsExpected ProductsReference
CsF in MeCN, 80°CC₅F₁₀O₃S-O-C₃F₇ (alkoxy imine)
SbF₅, elevated temperatureIsomeric fluoroalkoxy derivatives

Polymerization and Copolymer Formation

Fluorinated sulfonyl fluorides are key intermediates in synthesizing high-performance polymers. For example:

  • Fluoropolymer Synthesis :
    Hexafluoropropene oxide dimerizes in bubble columns to form ether-linked fluoropolymers . C₅F₁₀O₃S may act as a comonomer or crosslinker in such systems, enhancing thermal stability and chemical resistance.

  • Copolymerization with Diols :
    Sodium salts of fluorinated diols (e.g., C₄F₉OH) react with perfluorinated monomers to form soluble copolymers . A hypothetical reaction with C₅F₁₀O₃S could yield:
    C F O S NaO C F ONa C F O S C F O \text{C F O S NaO C F ONa C F O S C F O }

Environmental and Stability Considerations

  • Hydrolytic Stability :
    The -SO₂F group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments to form sulfonic acids .

  • Persistence :
    As a perfluoroalkyl substance (PFAS), C₅F₁₀O₃S is likely environmentally persistent, though shorter chains (e.g., C₅ vs. C₈) may exhibit reduced bioaccumulation .

Scientific Research Applications

Chemical Intermediates

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride serves as an important intermediate in the synthesis of various fluorinated compounds. Its ability to react with nucleophiles and electrophiles allows for the creation of diverse products, which is crucial for developing new pharmaceuticals and agrochemicals.

Pharmaceuticals

In pharmaceutical chemistry, this compound is explored for its potential in synthesizing active pharmaceutical ingredients (APIs). The reactivity of this compound enables the formation of complex molecular structures that can enhance drug efficacy and specificity.

Environmental Studies

Research indicates that this compound can be involved in environmental interactions, particularly concerning its behavior in biological systems and potential environmental impacts. Understanding its reactivity with various functional groups is essential for assessing its ecological footprint and persistence in the environment .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing surface coatings that require high chemical resistance and durability. Its fluorinated nature can impart water and oil repellency to surfaces, making it valuable for protective coatings .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study investigated the use of this compound as a reagent in synthesizing a novel class of fluorinated pharmaceuticals. The compound was successfully utilized to introduce fluorine into key molecular frameworks, leading to enhanced biological activity compared to non-fluorinated analogs.

Case Study 2: Environmental Impact Assessment

An environmental assessment focused on the behavior of this compound in aquatic systems highlighted its persistence and potential bioaccumulation. The study provided insights into how this compound interacts with various environmental matrices, emphasizing the need for careful monitoring due to its long-term ecological effects .

Mechanism of Action

The mechanism of action of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride involves its reactive fluorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in enzyme inhibition and protein labeling, where it can modify specific amino acid residues, thereby altering the function of the target protein .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride C5F10O3S 314.10* –SO2F, –COF Not explicitly listed
2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride C2F4O3S 180.08 –SO2F, –COF 677-67-8
Nonafluorovaleryl fluoride C5F9O 264.05 –COF (perfluorinated chain) 375-62-2
Perfluoro(2-methylpropanoyl) fluoride C4F8O 216.03 –COF (branched perfluoroalkyl) 677-84-9
3-Chloro-2,3,3-trifluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propanoyl fluoride C6ClF11O3S 400.50 –SO2F, –COF, chloro-substituent 81126-57-0

*Calculated based on analogous compounds.

Key Observations:

  • The sulfonyl fluoride (–SO2F) group in this compound distinguishes it from simpler perfluoroacyl fluorides (e.g., nonafluorovaleryl fluoride), enabling diverse reactivity (e.g., hydrolysis to sulfonic acids for ion-exchange membranes) .

Environmental and Regulatory Considerations

  • Persistence : Perfluoroalkyl sulfonyl fluorides are resistant to degradation, raising concerns similar to PFOS (perfluorooctane sulfonic acid). Hydrolysis of –SO2F to –SO3H may yield persistent pollutants .
  • Regulatory Status : The Persistent Organic Pollutants Review Committee highlights the need for alternatives with shorter perfluoroalkyl chains (e.g., C4 derivatives) to reduce bioaccumulation .

Research Findings and Data

  • Structural Stability: Fluorinated aryl moieties in related compounds exhibit larger torsional angles (44.5° vs. 18–29° in non-fluorinated analogs), suggesting enhanced rigidity in solid-state packing .
  • Thermal Properties: Sulfonyl fluoride derivatives generally exhibit higher boiling points (e.g., 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride: ~180°C estimated) compared to non-sulfonated analogs due to polar group interactions .

Biological Activity

Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride (C₅F₁₀O₃S) is a fluorinated organic compound that has garnered attention for its unique biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its reactivity, toxicological profile, and implications for human health and the environment.

This compound is characterized by:

  • Molecular Formula : C₅F₁₀O₃S
  • Molecular Weight : Approximately 330.10 g/mol
  • Functional Groups : Contains a fluorosulfonyl group, contributing to its distinctive reactivity.

The compound's structure allows it to interact with various nucleophiles and electrophiles, leading to diverse products that are significant in biological systems and environmental contexts .

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of precursor compounds under controlled conditions. The synthesis pathways have been documented in several studies, highlighting the methods used to obtain this compound .

Interaction Studies

Research indicates that this compound exhibits notable reactivity with different chemical species. Understanding these interactions is crucial for predicting its behavior in biological systems. The compound's ability to form stable bonds with various functional groups may lead to significant implications for its use as a chemical intermediate in drug development and other applications .

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

  • Acute Toxicity : In animal studies, high doses (1000 mg/kg bw/day) resulted in centrilobular hepatic cell hypertrophy and single-cell necrosis in male subjects, indicating potential liver toxicity. However, these effects were reversible during recovery periods .
  • No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be 200 mg/kg bw/day based on liver effects observed at higher doses .
  • Genotoxicity : Available in vitro studies suggest that the compound is not expected to be genotoxic, as it showed negative results in multiple assays .
  • Developmental Toxicity : Prenatal studies indicated no significant effects on fetal development at doses up to 1000 mg/kg bw/day, suggesting that this compound may not pose a risk during gestation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameChemical FormulaKey Features
Perfluorohexane sulfonic acidC₈F₁₈O₃SKnown for environmental persistence
Perfluoro-2-propanesulfonyl fluorideC₃F₈O₂SUsed as a reagent in organic synthesis
Perfluorooctanesulfonic acidC₈F₁₇O₂SWidely studied for toxicological effects

The unique combination of functional groups in this compound provides distinct reactivity patterns not observed in other similar compounds, making it particularly interesting for research into new applications within fluorinated organic chemistry .

Case Studies

Several case studies have explored the biological activity of perfluoro compounds:

  • Hepatotoxicity Study : A study involving repeated dose toxicity assessments highlighted liver-related effects at high concentrations but noted reversibility upon cessation of exposure. This suggests a need for careful consideration when evaluating safety profiles for human exposure .
  • Environmental Impact Assessment : Research on fluorinated compounds indicates their potential degradation into shorter-chain perfluorocarboxylic acids (PFCAs), which may have different toxicological profiles compared to their longer-chain counterparts .
  • Developmental Studies : Investigations into prenatal exposure have shown no adverse developmental outcomes at specified doses, reinforcing the need for further research into reproductive toxicity and long-term health impacts .

Q & A

Q. What are the optimized synthetic routes for Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride, and how can researchers mitigate byproduct formation?

  • Methodological Answer: Synthesis typically involves fluorosulfonation of perfluorinated precursors under anhydrous conditions. Key steps include controlled addition of sulfur trioxide or fluorosulfonylating agents to avoid over-sulfonation. Byproducts like perfluoroalkyl sulfonic acids can form due to incomplete reaction or hydrolysis; these are minimized using molecular sieves or inert gas purging to exclude moisture . Reaction progress should be monitored via <sup>19</sup>F NMR to track fluorine environments and intermediate stability .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

  • Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and methanol/ammonium acetate mobile phase for separation. Electrospray ionization (ESI) in negative mode enhances sensitivity for fluorinated sulfonates. For complex matrices (e.g., soil), solid-phase extraction (SPE) with WAX cartridges improves recovery rates . Cross-validate results using ion chromatography to resolve co-eluting PFAS isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Conduct all reactions in a fume hood with fluoropolymer-lined equipment to prevent corrosion. Use nitrile gloves and full-face shields, as the compound hydrolyzes to release HF. Immediate decontamination requires calcium gluconate gel for skin exposure and neutralization spills with calcium carbonate slurry . Regularly monitor airborne fluoride levels using sorbent tubes paired with ion-selective electrodes .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of this compound in fluoropolymer synthesis?

  • Methodological Answer: Employ density functional theory (DFT) to model transition states during fluorosulfonyl group transfer. Validate computational predictions with Raman spectroscopy to track vibrational modes of intermediates (e.g., S=O stretching at 1,420 cm⁻¹) . Isotopic labeling (<sup>18</sup>O) can clarify nucleophilic attack pathways in copolymerization reactions .

Q. What strategies resolve contradictions in environmental persistence data for this compound across studies?

  • Methodological Answer: Discrepancies often arise from variable hydrolysis rates under different pH and temperature conditions. Standardize degradation studies using OECD 309 guidelines (simulated natural water systems) with LC-MS/MS quantification. Compare half-lives in freshwater (pH 7, 25°C) vs. marine (pH 8.1, 15°C) matrices to identify salinity or microbial impacts .

Q. How can this compound be integrated into advanced materials (e.g., ion-exchange membranes) while balancing stability and performance?

  • Methodological Answer: Optimize solvent-casting protocols with polar aprotic solvents (e.g., NMP) to disperse the compound in PVDF matrices. Evaluate proton conductivity via electrochemical impedance spectroscopy (EIS) and correlate with sulfonic acid group density (determined by <sup>19</sup>F NMR). Accelerated aging tests (85°C, 85% RH) assess hydrolytic stability .

Q. What computational models predict the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer: Use QSPR models parameterized with logP, pKa, and molecular volume to estimate bioaccumulation potential. Couple with GIS-based hydrologic models to simulate transport in watersheds. Validate predictions using field data from PFAS-impacted sites, focusing on sediment-water partitioning coefficients (Kd) .

Methodological Notes

  • Basic vs. Advanced Differentiation: Basic questions focus on foundational techniques (synthesis, safety), while advanced questions address mechanistic, computational, and interdisciplinary challenges.
  • Data Sources: Prioritized peer-reviewed studies (e.g., NIST, ECHA, EPA) and avoided non-academic platforms per guidelines.
  • Contradiction Management: Highlighted standardization and cross-validation to address conflicting data.

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